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Compound of Interest

Compound Name: Vinylzinc bromide

Cat. No.: B6317464 Get Quote

CAS Number: 121825-35-2

Abstract
This technical guide provides an in-depth overview of vinylzinc bromide, a pivotal organozinc

reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in

drug development, this document details the compound's chemical and physical properties,

outlines its principal synthesis methodologies, and explores its applications, with a focus on

carbon-carbon bond formation through cross-coupling reactions. Detailed experimental

protocols for its preparation and subsequent use in a representative Negishi cross-coupling

reaction are provided. Furthermore, this guide includes graphical representations of the

synthesis workflow and the catalytic cycle of the Negishi reaction to facilitate a deeper

understanding of the chemical processes involved.

Introduction
Vinylzinc bromide is a highly valuable organometallic compound, belonging to the class of

organozinc halides. It serves as a potent nucleophilic vinylating agent, enabling the introduction

of a vinyl group (CH₂=CH-) onto a variety of organic substrates. Its significance in organic

chemistry stems from its moderate reactivity, which allows for excellent functional group

tolerance, a feature that distinguishes it from more reactive organometallic reagents like vinyl

Grignards or vinyllithiums. This property makes vinylzinc bromide an indispensable tool in the

synthesis of complex molecules, particularly in the pharmaceutical and materials science

industries.
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Chemical and Physical Properties
Vinylzinc bromide is typically not isolated as a pure substance but is prepared and used as a

solution, most commonly in tetrahydrofuran (THF). The solution's properties are therefore of

primary practical importance.

Property Value Reference

CAS Number 121825-35-2 [1][2]

Molecular Formula C₂H₃BrZn [3]

Molecular Weight 172.33 g/mol [1][3]

Typical Form Solution in THF (e.g., 0.5 M) [2]

InChI Key
NXOOHTNFDGTPON-

UHFFFAOYSA-M
[1]

Solubility
Soluble in ethereal solvents

like THF

Synthesis of Vinylzinc Bromide
The most prevalent and practical method for the synthesis of vinylzinc bromide is through the

transmetallation of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a zinc

halide.[1] This process involves the transfer of the vinyl group from the more electropositive

magnesium to the less electropositive zinc.

Synthesis Workflow
The overall process can be visualized as a two-step sequence, starting from vinyl bromide to

generate the Grignard reagent, which is then converted to the desired organozinc compound.
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Step 1: Grignard Reagent Formation

Step 2: Transmetallation
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+ ZnBr₂

Zinc Bromide
(ZnBr₂) Anhydrous THF
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Figure 1: Synthesis workflow for vinylzinc bromide.

Detailed Experimental Protocol: Preparation of a 0.5 M
Solution of Vinylzinc Bromide in THF
This protocol is adapted from established procedures for the preparation of Grignard reagents

and subsequent transmetallation. All operations should be conducted under an inert

atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

Magnesium turnings

Vinyl bromide

Anhydrous zinc bromide (ZnBr₂)

Anhydrous tetrahydrofuran (THF)
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Iodine (crystal, as initiator)

Equipment:

Three-necked round-bottom flask

Reflux condenser

Addition funnel

Magnetic stirrer and stir bar

Inert gas supply (argon or nitrogen)

Schlenk line or glovebox

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

To a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and an

addition funnel, add magnesium turnings (6.0 g, 0.25 mol). The flask should be flame-dried

under vacuum and backfilled with argon.

Add a small crystal of iodine to the magnesium turnings.

Add anhydrous THF (50 mL) to the flask.

In the addition funnel, prepare a solution of vinyl bromide (26.7 g, 0.25 mol) in anhydrous

THF (150 mL).

Add a small portion (approx. 10 mL) of the vinyl bromide solution to the magnesium

suspension. The reaction should initiate, as indicated by a gentle reflux and the

disappearance of the iodine color. If the reaction does not start, gentle warming may be

applied.

Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate

that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours

to ensure complete reaction. The resulting greyish solution is vinylmagnesium bromide.

Part B: Transmetallation to Vinylzinc Bromide

In a separate oven-dried 500 mL Schlenk flask, place anhydrous zinc bromide (56.3 g, 0.25

mol).

Add anhydrous THF (100 mL) to the zinc bromide and stir to dissolve. This process may be

exothermic. Cool the flask in an ice bath if necessary.

Cool the vinylmagnesium bromide solution prepared in Part A to 0 °C in an ice bath.

Slowly add the solution of zinc bromide in THF to the vinylmagnesium bromide solution via a

cannula. The addition should be done dropwise, maintaining the temperature below 10 °C.

After the addition is complete, allow the mixture to warm to room temperature and stir for an

additional 1 hour.

The resulting solution is approximately 0.5 M vinylzinc bromide in THF, which also contains

magnesium bromide. This solution is ready for use in subsequent reactions.

Applications in Organic Synthesis: The Negishi
Cross-Coupling Reaction
Vinylzinc bromide is a cornerstone reagent in the Negishi cross-coupling reaction, a powerful

method for the formation of C(sp²)-C(sp²) bonds. This reaction typically employs a palladium or

nickel catalyst to couple the organozinc reagent with an organic halide.

Catalytic Cycle of the Negishi Cross-Coupling
The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling of

vinylzinc bromide with an aryl halide is depicted below.
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Figure 2: Catalytic cycle of the Negishi cross-coupling.

Detailed Experimental Protocol: Synthesis of 4-
Vinylanisole via Negishi Coupling
This protocol describes the palladium-catalyzed cross-coupling of the in situ prepared

vinylzinc bromide solution with 4-iodoanisole.

Materials:
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Vinylzinc bromide solution (0.5 M in THF, from section 3.2)

4-Iodoanisole

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Magnesium sulfate (MgSO₄)

Equipment:

Schlenk flask

Magnetic stirrer and stir bar

Inert gas supply (argon or nitrogen)

Standard laboratory glassware for workup and purification

Procedure:

In a 250 mL Schlenk flask under an argon atmosphere, dissolve 4-iodoanisole (4.68 g, 20.0

mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 2.5 mol%) in

anhydrous THF (50 mL).

To this solution, add the previously prepared vinylzinc bromide solution (50 mL, 25.0 mmol,

1.25 equivalents) dropwise at room temperature over 20 minutes.

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can

be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium

chloride solution (50 mL).
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium

sulfate.

Filter the solution and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to afford 4-vinylanisole as a colorless oil.

Conclusion
Vinylzinc bromide is a versatile and highly effective reagent for the introduction of vinyl groups

in organic synthesis. Its preparation via transmetallation from the corresponding Grignard

reagent is straightforward and scalable. The moderate reactivity of vinylzinc bromide allows

for a broad tolerance of functional groups, making it a reagent of choice for complex molecule

synthesis, particularly through Negishi and other transition-metal-catalyzed cross-coupling

reactions. The detailed protocols provided in this guide serve as a practical resource for

researchers employing this valuable synthetic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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